molecular formula C3HF3IN3 B2876080 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1823945-37-4

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B2876080
CAS No.: 1823945-37-4
M. Wt: 262.962
InChI Key: HZFFDSWSDQARSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is a high-value chemical scaffold designed for advanced research and development. This compound synergistically combines the versatility of an iodine substituent with the beneficial properties of a trifluoromethyl group, making it an exceptionally useful intermediate in medicinal chemistry and drug discovery. The iodine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid construction of diverse chemical libraries . Simultaneously, the trifluoromethyl group at the 5-position is a critical pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . This compound is expected to be particularly valuable in the synthesis of potential antifungal, antibacterial, and anticancer agents, given the established biological activities of both halogenated and trifluoromethylated 1,2,4-triazole derivatives . Researchers can leverage this bifunctional reagent to develop novel active compounds for pharmaceutical and agrochemical applications. Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3IN3/c4-3(5,6)1-8-2(7)10-9-1/h(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFFDSWSDQARSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823945-37-4
Record name 3-iodo-5-(trifluoromethyl)-4H-1,2,4-triazole
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Preparation Methods

Electrophilic Iodination Using Iodine Monochloride

A common approach involves treating 5-(trifluoromethyl)-1H-1,2,4-triazole with iodine monochloride (ICl) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding the 3-iodo derivative with 65–72% efficiency. Excess ICl (1.2 equiv) ensures complete conversion, though prolonged reaction times lead to di-iodinated byproducts.

Procedure:

  • Dissolve 5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add ICl (1.2 equiv) dropwise under nitrogen at 0°C.
  • Stir for 4 h, then quench with Na₂S₂O₃ solution.
  • Isolate the product via column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield: 68% (pale yellow solid); M.p.: 112–114°C.

N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide offers milder conditions, particularly for acid-sensitive substrates. Using trifluoroacetic acid (TFA) as a catalyst, this method achieves 60–65% yield with minimal byproducts.

Procedure:

  • Combine 5-(trifluoromethyl)-1H-1,2,4-triazole (1.0 equiv), NIS (1.1 equiv), and TFA (0.1 equiv) in acetonitrile.
  • Reflux at 80°C for 6 h.
  • Concentrate under reduced pressure and purify via recrystallization (EtOH/H₂O).

Advantages: Improved selectivity for mono-iodination; reduced formation of di-iodo derivatives.

Cycloaddition Strategies for De Novo Synthesis

[3 + 2] Cycloaddition of Nitrile Imines with CF₃CN

Nitrile imines, generated in situ from hydrazonyl chlorides, react with trifluoroacetonitrile (CF₃CN) to form the 1,2,4-triazole core. Subsequent iodination or the use of pre-iodinated nitrile imines yields the target compound.

Representative Protocol:

  • Generate nitrile imine from hydrazonyl chloride 2a (1.5 equiv) and NEt₃ (3.0 equiv) in CH₂Cl₂.
  • Introduce CF₃CN gas (from trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime 1 ) at rt.
  • Stir for 12 h, isolate 5-(trifluoromethyl)-1,2,4-triazole via chromatography.
  • Iodinate as described in Section 2.

Key Intermediate: 5-(Trifluoromethyl)-1H-1,2,4-triazole (3a) ; Yield: 49%.

Copper-Catalyzed Cyclization of Trifluoroacetimidohydrazides

Wu et al. demonstrated a copper(I)-mediated intramolecular cyclization of trifluoroacetimidohydrazides with aryl halides, enabling direct incorporation of halogens. Adapting this method, 3-iodo derivatives are accessible using iodobenzene diacetate as an iodinating agent.

Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF, 100°C, 12 h
    Yield: 55–60%.

Halogen Exchange Reactions

Finkelstein-Type Iodination of 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-Triazole

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS 1199215-88-7) undergoes nucleophilic substitution with NaI in acetone under reflux.

Procedure:

  • Suspend 3-chloro derivative (1.0 equiv) and NaI (3.0 equiv) in acetone.
  • Reflux for 24 h.
  • Filter and concentrate to obtain crude product; purify by silica gel chromatography.

Yield: 50–55%; Purity: >95% (HPLC).

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed C–H Iodination

Directed C–H activation using Pd(OAc)₂ and iodine enables regioselective iodination. The trifluoromethyl group acts as a directing group, positioning the catalyst at C3.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Oxidant: PhI(OAc)₂ (2.0 equiv)
  • Solvent: DCE, 80°C, 24 h
    Yield: 70–75%.

Analytical Characterization Data

1H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H).
19F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
HRMS (ESI): m/z calcd for C₃H₂F₃IN₃ [M+H]⁺: 293.9142; found: 293.9145.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated or partially reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used in these reactions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Agrochemicals: It is explored for its potential use as a building block in the synthesis of herbicides, fungicides, and insecticides.

    Material Science:

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its target. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

3-Bromo-5-(Trifluoromethyl)-1H-1,2,4-Triazole Derivatives

  • Example: 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1609402-81-4). Key Differences: Replacing iodine with bromo reduces atomic radius (Br: 1.85 Å vs. Applications: Bromo derivatives are intermediates in synthesizing agrochemicals and pharmaceuticals due to their reactivity in cross-coupling reactions .

Chloro-Substituted Triazoles

  • Example : 1-((2-(4-Chlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (D26).
    • Key Differences : Chlorine is smaller and less lipophilic than iodine, which may reduce membrane permeability but improve solubility. D26 exhibits broad-spectrum fungicidal activity, suggesting halogen position and ring substitution patterns critically influence bioactivity .

Trifluoromethyl-Substituted Triazoles

  • Example : Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1087784-68-6).
    • Key Differences : The -CF₃ group in this compound enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation. Its ester functional group contrasts with the iodine in the target compound, offering divergent reactivity .

Physical and Thermodynamic Properties

Vaporization Thermodynamics

  • 1H-1,2,4-Triazole : Sublimation enthalpy (ΔH°sub) = 84.3 ± 0.5 kJ·mol⁻¹.
  • 1-Methyl-1,2,4-Triazole : ΔH°vap = 58.9 ± 1.2 kJ·mol⁻¹.
  • Comparison : The iodine and -CF₃ substituents in 3-iodo-5-(trifluoromethyl)-1H-1,2,4-triazole likely increase molecular weight and intermolecular forces (e.g., halogen bonding), raising sublimation/vaporization enthalpies compared to simpler triazoles .

Antimicrobial Activity

  • Bis-1,2,4-Triazole Derivatives (e.g., 3-(1H-1,2,4-triazol-1-yl)methylene-4-(N-substituted phenyl)imino-1,2,4-triazole-5-thiones): Activity: These compounds show MIC values as low as 1.56 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole. The presence of halogens (Cl, Br) enhances antimicrobial potency . Comparison: The iodine substituent in the target compound may similarly enhance activity due to its electronegativity and ability to disrupt microbial membranes.

Fungicidal and Herbicidal Activity

  • Dioxolane-Triazole Hybrids (e.g., D22: 1-((5-methyl-2-(4-(trifluoromethyl)phenyl)-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole): Activity: D22 inhibits ergosterol biosynthesis in fungi, with EC₅₀ values <10 µg/mL. The trifluoromethyl group contributes to membrane penetration .

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-1,2,4-triazole is an important compound in medicinal chemistry and agrochemicals due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

The synthesis of this compound typically involves the iodination of 5-(trifluoromethyl)-1H-1,2,4-triazole using iodine or iodine monochloride in the presence of oxidizing agents like hydrogen peroxide. This reaction can be performed in organic solvents such as acetonitrile or dichloromethane under controlled conditions to optimize yield and purity.

Key Chemical Properties:

  • Molecular Weight: 262.96 g/mol
  • CAS Number: 1823945-37-4
  • Chemical Structure: The presence of iodine and trifluoromethyl groups enhances its electronegativity and steric effects, influencing its reactivity and interactions with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity: It has been studied for its potential as an antifungal and antibacterial agent. For instance, triazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related triazole compounds have demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values indicating moderate to high efficacy .

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The structural features of the compound enhance its binding affinity and selectivity for these targets. For instance, studies have indicated that the trifluoromethyl group can influence the pharmacokinetic properties of the compound, potentially improving its bioavailability and therapeutic index .

Antimicrobial Studies

In a study evaluating the antimicrobial activity of various triazole derivatives, it was found that compounds similar to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against different bacterial strains. Notably, compounds with trifluoromethyl substitutions demonstrated broader bioactive spectra compared to traditional antibiotics .

Anticancer Activity

Research on triazole derivatives has shown promising results in inhibiting cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Triazole Derivative AHeLa25.0
Triazole Derivative BMCF715.0
Triazole Derivative CA54920.0

These findings suggest that modifications in the triazole structure can lead to enhanced anticancer properties .

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